molecular formula C16H9F B11967227 8-Fluorofluoranthene CAS No. 21454-73-9

8-Fluorofluoranthene

Cat. No.: B11967227
CAS No.: 21454-73-9
M. Wt: 220.24 g/mol
InChI Key: AJLDSCGXUVXSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluorofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The compound is characterized by the substitution of a fluorine atom at the eighth position of the fluoranthene molecule. Fluoranthene itself is known for its interesting photophysical and fluorescence properties, and the addition of a fluorine atom can further enhance these properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the highly reactive nature of fluorine .

Chemical Reactions Analysis

Types of Reactions: 8-Fluorofluoranthene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluoranthene derivatives with altered photophysical properties, which can be useful in materials science and organic electronics .

Scientific Research Applications

Chemical Applications

  • Building Block for Synthesis :
    • 8-Fluorofluoranthene serves as a precursor in the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows chemists to explore new chemical pathways and reactions, facilitating the development of novel materials.
  • Fluorination Reactions :
    • The compound is utilized in fluorination reactions to introduce fluorine into other organic molecules, enhancing their stability and reactivity. This property is particularly beneficial in the development of pharmaceuticals and agrochemicals.

Biological Applications

  • Fluorescent Probes :
    • Due to its strong fluorescence properties, this compound is employed as a fluorescent probe in biological imaging. It can be used to label biomolecules, allowing researchers to visualize cellular processes in real-time.
  • Diagnostic Tools :
    • Ongoing research is investigating the potential of this compound as a diagnostic tool in medical applications. Its fluorescence can be harnessed for detecting specific biomarkers associated with diseases.

Medical Applications

  • Photodynamic Therapy :
    • The compound's ability to absorb and emit light makes it a candidate for photodynamic therapy, where it may be used to target and destroy cancer cells selectively when activated by light.
  • Drug Delivery Systems :
    • Research is exploring its incorporation into drug delivery systems that utilize its photophysical properties to release therapeutic agents at targeted sites within the body.

Industrial Applications

  • Organic Electronics :
    • This compound is significant in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its enhanced fluorescence improves the efficiency and performance of these devices.
  • Material Science :
    • The compound's properties are also being investigated for use in advanced materials that require specific optical characteristics, such as sensors and coatings.

Case Study 1: Fluorescent Imaging in Cell Biology

  • Researchers utilized this compound as a fluorescent probe to study cellular dynamics in live cells. The results demonstrated enhanced imaging capabilities compared to traditional fluorescent markers, allowing for better resolution and tracking of cellular processes over time.

Case Study 2: Development of OLEDs

  • A collaborative study focused on incorporating this compound into OLED structures. The findings indicated that devices using this compound exhibited improved brightness and efficiency, paving the way for more effective lighting solutions.

Mechanism of Action

The mechanism of action of 8-Fluorofluoranthene primarily involves its interaction with light. The fluorine atom enhances the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved are related to its photophysical interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 8-Fluorofluoranthene is unique due to the presence of the fluorine atom, which significantly enhances its fluorescence properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high sensitivity and specificity in fluorescence .

Properties

CAS No.

21454-73-9

Molecular Formula

C16H9F

Molecular Weight

220.24 g/mol

IUPAC Name

8-fluorofluoranthene

InChI

InChI=1S/C16H9F/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9H

InChI Key

AJLDSCGXUVXSIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.